Foroxymithine dihydrate
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Overview
Description
Foroxymithine is a siderophore, a type of small molecular weight compound with a high affinity for iron chelation. It is produced by certain strains of Streptomyces bacteria, such as Streptomyces venezuelae and Streptomyces purpureus . Siderophores like foroxymithine play a crucial role in iron acquisition for bacteria, especially in iron-deficient environments.
Preparation Methods
Foroxymithine is typically isolated from the iron-deficient culture medium of Streptomyces species . The preparation involves culturing the bacteria in an iron-deficient medium, followed by several chromatographic procedures to isolate the compound. The structure of foroxymithine has been elucidated using techniques such as ESI-MS and NMR spectroscopy .
Chemical Reactions Analysis
Foroxymithine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for the compound’s role in iron chelation.
Substitution Reactions: Common reagents used in these reactions include hydroxylamine and formylhydroxyamine.
Major Products: The primary product formed from these reactions is the iron-foroxymithine complex, which is crucial for its biological function.
Scientific Research Applications
Foroxymithine has several scientific research applications:
Chemistry: It is used as a model compound to study siderophore-mediated iron acquisition.
Mechanism of Action
Foroxymithine exerts its effects primarily through iron chelation. It binds to iron ions, forming a stable complex that bacteria can utilize for essential processes such as respiration and DNA synthesis . Additionally, foroxymithine inhibits angiotensin-converting enzyme, which helps regulate blood pressure .
Comparison with Similar Compounds
Foroxymithine is similar to other siderophores such as:
Desferrioxamine: Both compounds are involved in iron chelation, but desferrioxamine is confined within the colony area, while foroxymithine diffuses beyond the colony boundary.
Peucechelin: Structurally similar to foroxymithine, peucechelin is another siderophore produced by Streptomyces peucetius.
Coelichelin, Tsukubachelins A and B, Scabchelin, Turgichelin, and Albachelin: These are other peptidic siderophores isolated from actinomycetes.
Foroxymithine’s unique ability to diffuse beyond the colony boundary and its dual role as an iron chelator and enzyme inhibitor highlight its distinctiveness among similar compounds .
Properties
CAS No. |
100157-28-6 |
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Molecular Formula |
C22H37N7O11 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
IQMHGRIOYXVPSE-XSLAGTTESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |
SMILES |
CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
Canonical SMILES |
CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Foroxymithine; Foroxymithine dihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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